3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid

Catalog No.
S2728292
CAS No.
726157-10-4
M.F
C16H13Cl2NO4S
M. Wt
386.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-ben...

CAS Number

726157-10-4

Product Name

3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid

IUPAC Name

4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid

Molecular Formula

C16H13Cl2NO4S

Molecular Weight

386.24

InChI

InChI=1S/C16H13Cl2NO4S/c1-2-9-19(13-6-4-12(17)5-7-13)24(22,23)15-10-11(16(20)21)3-8-14(15)18/h2-8,10H,1,9H2,(H,20,21)

InChI Key

DCBLWRXMEUMKIG-UHFFFAOYSA-N

SMILES

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl

solubility

not available

Neuropharmacology

Scientific Field: Neuroscience and Pharmacology

Application Summary: Given the role of indole structures in neuroactive compounds, this chemical could be investigated for its effects on the nervous system and potential as a neuropharmacological agent.

Methods of Application: Neuropharmacological studies would involve assessing the compound’s interaction with neural receptors and its impact on neurotransmitter levels using techniques like ligand-binding assays and HPLC.

Results Summary: Outcomes would include data on receptor affinity and changes in neurotransmitter concentrations, which could lead to insights into the compound’s therapeutic potential for neurological disorders.

Synthetic Chemistry

Scientific Field: Synthetic Organic Chemistry

Application Summary: This compound can be used in synthetic chemistry as a precursor for creating complex molecules, particularly in the development of new pharmaceuticals or materials.

Methods of Application: It could be involved in reactions such as Suzuki-Miyaura coupling, which is a widely-applied carbon-carbon bond-forming reaction. This process often requires palladium catalysis and a boron reagent, which this compound could potentially provide .

3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid is a synthetic organic compound characterized by its unique structure, which includes an allyl group, a sulfonamide moiety, and two chlorine substituents on a benzoic acid framework. Its molecular formula is C16H13Cl2NO4SC_{16}H_{13}Cl_2NO_4S with a molecular weight of 386.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its structural features that may influence its reactivity and biological activity.

  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles can replace hydrogen atoms on the aromatic ring. The presence of electron-withdrawing groups like chlorine enhances this reactivity.
  • Nucleophilic Substitution: The sulfonamide group can engage in nucleophilic substitution reactions, particularly under basic conditions, allowing for the introduction of various nucleophiles such as amines or thiols.

Common reagents for these reactions include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) for electrophilic substitution, while typical nucleophiles might include amines or thiols under basic conditions.

The biological activity of 3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid has been explored primarily in the context of neuropharmacology. It shows potential interactions with neural receptors, impacting neurotransmitter levels. Studies involving ligand-binding assays and high-performance liquid chromatography (HPLC) have been utilized to assess its effects on receptor affinity and neurotransmitter concentrations, indicating its potential therapeutic applications in neurological disorders.

The synthesis of 3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid typically involves several steps:

  • Formation of Intermediate Compounds: Initial reactions may involve the formation of key intermediates through methods such as Suzuki–Miyaura coupling, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction.
  • Final Coupling Reactions: Subsequent steps involve coupling the allyl group with the sulfonamide and chlorinated benzoic acid derivatives.

These methods are adaptable for both laboratory-scale synthesis and potential industrial production, emphasizing optimization of reaction conditions and purification processes.

3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel therapeutic agents.
  • Proteomics Research: The compound is used to study protein structures and functions due to its ability to interact with biological molecules.
  • Neuropharmacological Studies: Investigated for its effects on the nervous system, particularly regarding neurotransmitter modulation.

Interaction studies have focused on the compound's affinity for specific molecular targets. The sulfonamide group facilitates hydrogen bonding with biological molecules, while the aromatic rings enable π-π interactions and halogen bonding. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid:

Compound NameStructural FeaturesUniqueness
4-Chloro-3-nitrobenzoic acidContains a nitro group instead of sulfonamideLacks the allyl group; different reactivity
4-Fluoro-3-chlorobenzoic acidLacks both allyl and sulfonamide groupsSimpler structure; less diverse reactivity
3-(Allyloxy)-4-chlorobenzoic acidContains an allyloxy group instead of sulfonamideDifferent functional group affects properties

The uniqueness of 3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid lies in its combination of both sulfonamide and allylic functionalities, which provide distinct chemical properties and reactivity patterns compared to its analogs. This allows it to participate in a broader range of

XLogP3

4.1

Dates

Last modified: 08-16-2023

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